3-[(5-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride
Overview
Description
Scientific Research Applications
Synthesis and Potential Anticancer Applications
- Research has shown that derivatives of 5-nitropyridin-2-yl, such as those involved in the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, have been explored for their potential anticancer properties. The effects of these compounds on cell proliferation and survival in leukemia models have been studied, indicating their potential as anticancer agents (Temple et al., 1983).
Applications in Sensing Technologies
- Compounds based on 2-aminoethylpyridine, similar in structure to the target compound, have been developed as fluorescent probes for the detection of Fe3+ and Hg2+ ions in aqueous media. These probes show high selectivity and sensitivity, making them valuable for environmental monitoring and potentially in biological systems (Singh et al., 2020).
Antitumor and Antimalarial Activity
- Derivatives of 5-nitropyridin-2-yl have been investigated for their antitumor activity, showing promising results in preclinical models. These studies highlight the potential of such compounds in the development of new anticancer drugs (Temple et al., 1992). Additionally, similar structures have been evaluated for their antimalarial activity, contributing to the search for new therapeutic options against resistant strains of malaria (Werbel et al., 1986).
DNA Metabolism and Bacterial Studies
- Certain nitrofuran derivatives, sharing a functional group with the target compound, have been studied for their effects on DNA metabolism in Escherichia coli. These studies provide insights into the mechanisms of action of such compounds and their potential therapeutic applications (Kato et al., 1966).
properties
IUPAC Name |
3-[(5-nitropyridin-2-yl)amino]propan-1-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3.ClH/c12-5-1-4-9-8-3-2-7(6-10-8)11(13)14;/h2-3,6,12H,1,4-5H2,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMDPJGUJBQVDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])NCCCO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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